molecular formula C8H10N2O B1279305 2-Amino-5-methylbenzamide CAS No. 40545-33-3

2-Amino-5-methylbenzamide

Cat. No. B1279305
CAS RN: 40545-33-3
M. Wt: 150.18 g/mol
InChI Key: LLSGVPKOCZZLTF-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzamide is a derivative of 2-aminobenzamide, a compound that has been studied for its various biological activities and chemical properties. The core structure of 2-aminobenzamide has been the subject of research due to its potential role in biological processes such as ADP-ribosylation and its ability to form hydrogen bonds, which is significant in the context of molecular interactions and drug design .

Synthesis Analysis

The synthesis of related compounds such as 2-Amino-5-chloro-N,3-dimethylbenzamide has been reported, with a focus on optimizing process conditions to achieve high yields and purity. For instance, a synthesis starting from 7-methylisatin achieved an overall yield of 62% with a purity of 99.6% through a series of chlorination, oxidation, and ammonolysis steps . This suggests that similar methodologies could potentially be applied to the synthesis of 2-Amino-5-methylbenzamide.

Molecular Structure Analysis

Spectroscopic techniques such as 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, have been used to characterize the structures of N-unsubstituted 2-aminobenzamides. These studies have revealed the presence of strong intramolecular hydrogen bonds and the ability of the amide unit to act as both a hydrogen bond donor and acceptor, which is crucial for the formation of strong intermolecular hydrogen bonding .

Chemical Reactions Analysis

2-Aminobenzamide derivatives have been used as synthons for the design and synthesis of various nitrogen-containing heterocyclic compounds. For example, halogenated aniline derivatives like 2-Amino-5-bromo-3-iodobenzamide have been used in palladium-catalyzed cross-coupling reactions to create complex molecules such as indoles and their annulated derivatives . This indicates that 2-Amino-5-methylbenzamide could also serve as a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzamide derivatives are influenced by their ability to participate in hydrogen bonding and their reactivity in chemical reactions. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally related compound, has been studied, revealing insights into the electron-affinic sites and the stability of reduction products . Additionally, the impact of 2-aminobenzamide on cellular processes such as DNA methylation and differentiation in murine Friend erythroleukemia cells has been investigated, demonstrating its biological relevance .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : 2-Amino-5-methylbenzamide is a chemical compound used in scientific research .
    • Method of Application : The compound is typically used in its solid form .
    • Results or Outcomes : The specific outcomes of its use can vary greatly depending on the context of the research .
  • Scientific Field: Biochemistry

    • Application : 2-Amino-5-methylbenzamide has been used as a fluorescent probe for the detection of nucleic acids and has been used to study the structure and function of DNA and RNA.
    • Method of Application : The compound is typically used in its solid form .
    • Results or Outcomes : The specific outcomes of its use can vary greatly depending on the context of the research .
  • Scientific Field: Organic Synthesis

    • Application : 2-Methylbenzamide (o -Toluamide) has been used in total synthesis of phenolic protoberberine alkaloid, cerasonine .
    • Method of Application : The compound is typically used in its solid form .
    • Results or Outcomes : The specific outcomes of its use can vary greatly depending on the context of the research .

Safety And Hazards

The safety information available indicates that 2-Amino-5-methylbenzamide may be harmful if swallowed and may cause eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-amino-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSGVPKOCZZLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438112
Record name 2-Amino-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylbenzamide

CAS RN

40545-33-3
Record name 2-Amino-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methylbenzamide
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Synthesis routes and methods I

Procedure details

To a stirred solution of 5-methyl-2-nitrobenzoic acid (25.4 g) in THF (150 ml) was added oxalyl chloride (13.5 ml) and DMF (0.1 ml) dropwise and the mixture was stirred at room temperature for 14 hours and concentrated to dryness. To an ice-cooled, stirred 25% aqueous solution of ammonia (150 ml) was added the resulting acid chloride dropwise and the mixture was stirred at the same temperature for 1 hour. The white precipitates were collected by filtration, washed with water, and dried in vacuo. A suspension of the white precipitates and 10% Pd/C (2.4 g) in a mixture of THF (200 ml) and methanol (150 ml) was stirred under hydrogen atmosphere at room temperature for 4 hours. After removal of insoluble materials by filtration, the filtrate was concentrated to dryness. Recrystallization of the resultant crystalline residue from ethyl acetate-hexane afforded colorless crystals (18.7 g, 89%), m.p. 178°-180° C.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
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Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 15 g of 2-amino-5-methylbenzoic acid, 16 g of 1,1-carbonyldiimidazole and 500 ml of tetrahydrofuran was stirred for 2 hours at room temperature and then saturated with anhydrous ammonia with ice bath cooling. After 24 hours, 50 ml of water was added and the mixture was concentrated under reduced pressure to a solid residue. This solid Was partially dissolved in 500 ml of dichloromethane and then washed with 200 ml of 0.1 N sodium hydroxide and 200 ml of water. The dichloromethane solution was dried and concentrated to a solid Which Was crystallized from ethyl acetate/hexane, giving 3.0 g of 2-amino-5-methylbenzamide as straw-colored crystals, mp 171°-174° C.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 5-methyl-2-nitrobenzamide (15.0 g, 83.3 mmol) in methanol (300 mL) was added 10% palladium carbon (2.50 g), and the mixture was stirred at room temperature for 12 hr under hydrogen atmosphere (1 atm). The insoluble material was filtered off, and the filtrate was concentrated to give 2-amino-5-methylbenzamide as a white powder (12.4 g, 99%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 5-methyl-2-nitrobenzoic acid (12) (36.2 g, 0.2 mol) and SOCl2 (50 mL) was heated under reflux for 20 min, during which a homogeneous solution was obtained. After removal of the excess SOCl2 with the aid of a water aspirator, the residue was dissolved in dry THF (40 mL) and the solution added dropwise with stirring to an ice-cold solution of NaOH (8 g, 0.2 mol) in 28% NH4OH (300 mL). The precipitate was collected, washed with water, and recrystallized from EtOH-H2O to obtain 5-methyl-2-nitrobenzamide (13) (31.5 g, 87%) as a white solid; mp 176°-177° C. [lit. (Findeklee, Ber. 38:3558, 1905) mp 176°-177° C.]; IR (KBr) V 1655 Cm-1 (amide C=O). A solution of 13 (31.5 g, 0.175 mol) in MeOH (250 mL) was shaken With 5% Pd-C (0.5 g) under 3 atm. of H2 for 24 h in a Parr apparatus. A solid formed after the initial heat of reaction subsided. The mixture was heated to boiling to redissolve the product, and was filtered while hot. The filtrate was evaporated under reduced pressure and the residue dried at 90° C. for 1 h (caution: some sublimation may occur) to obtain 2-amino-5-methylbenzamide (14) as a white solid (25.3 g, 96%); mp 173°-175° C. [lit. (Findeklee) mp 179° C.]; 1H-NMR (CDCl3) δ6.60 (d, 1H, J=8 Hz, C3 -H). To an ice-cold suspension of 14 (25.3 g, 0.168 mol) in 3.6N HCl (260 mL) was added dropwise over 25 min a solution of NaNO2 (12.75 g) in H2O (100 mL) while keeping the internal temperature below 5° C. After another 20 min of stirring at this temperature, 10N NaOH (100 mL) was added, causing all the solid to dissolve. The solution was acidified to pH 2 with 12N HCl and chilled. The solid was filtered and recrystallized from EtOH to obtain off-white needles (26.2 g, 97%); mp 217°-218° C. (dec, gas evolution) [lit. (Ferrand et al., Eur. J. Med. Chem. 2:337, 1987) mp 219°-220° C.]; IR (KBr) v 1680 (lactam C=O); 1H--NMR (d6 --DMSO+D2O) δ3.30 (s, 3H, 6--Me), 8.00 (m, 3H, aryl); UV (95% EtOH) λmax 208, 225, 282 nm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
31.5 g
Type
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Name
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250 mL
Type
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0.5 g
Type
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
25
Citations
A Rosowsky, RA Forsch, RG Moran - Journal of medicinal chemistry, 1992 - europepmc.org
… ,4-Dihydro-4-oxo-1,2,3-benzotriazin-6- yl)methyl]amino]benzoyl]-L-glutamic acid ("2-aza-2-desamino-5,8- dideazafolic acid", ADDF) was synthesized from 2-amino-5-methylbenzamide …
Number of citations: 16 europepmc.org
Y Dong, J Zhang, J Yang, C Yan, Y Wu - New Journal of Chemistry, 2021 - pubs.rsc.org
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method has the features of good …
Number of citations: 5 pubs.rsc.org
A Rosowsky, RA Forsch, RG Moran - Journal of Medicinal …, 1992 - ACS Publications
… 3,4-Dihydro-4-oxo-l,2,3-benzotriazin-6-yl) methyl] amino] benzoyl]-L-glutamic acid(‘‘2-aza-2-desamino-5,8dideazafolic acid”, ADDF) was synthesized from 2-amino-5-methylbenzamide …
Number of citations: 1 pubs.acs.org
LR Hughes, AL Jackman, J Oldfield… - Journal of medicinal …, 1990 - ACS Publications
Modification of the potent thymidylate synthase (TS) inhibitor N-[4-[N-[(2-amino-3, 4-dihydro-4-oxo-6-quinazolinyl) methyl]-N-prop-2-ynylamino] benzoyl]-L-glutamic acid (la) has led to …
Number of citations: 90 pubs.acs.org
M Bertinaria, MAAG Shaikh, C Buccellati… - …, 2012 - Wiley Online Library
… The 2-amino-5-methylbenzamide (21), synthesized as previously described30 was reduced with BH 3 ⋅THF complex in THF at reflux, and then sulfonylated in the presence of …
R McGrory, RJ Faggyas, A Sutherland - Organic & Biomolecular …, 2021 - pubs.rsc.org
… The reaction was carried out as described in the general procedure using 2-amino-5-methylbenzamide (6h) (0.100 g, 0.660 mmol), polymer-supported nitrite (0.573 g, containing 2.00 …
Number of citations: 4 pubs.rsc.org
S Parua, S Das, R Sikari, S Sinha… - The Journal of Organic …, 2017 - ACS Publications
… The residue was purified by silica gel chromatography with ethyl acetate as the eluent to give the 2-amino-5-methylbenzamide (108 mg, 72%). Eluent: petroleum ether/ethyl acetate (3:1)…
Number of citations: 107 pubs.acs.org
A Gangjee, NP Dubash, Y Zeng… - … Chemistry-Anti-Cancer …, 2002 - ingentaconnect.com
… reactions of 2-nitro-5-methylbenzoic acid 248 with thionyl chloride and ammonia afforded benzamide 249 which, on catalytic hydrogenation, yielded 2-amino-5methylbenzamide 250. …
Number of citations: 25 www.ingentaconnect.com
PE More, MS Gulumkar, PM Hetkale… - Russian Journal of …, 2023 - Springer
… To investigate the catalytic activity of the recovered catalyst, it was reused for the reaction of 2-amino-5-methylbenzamide (1b) with benzaldehyde (2h). The results summarized in Table …
Number of citations: 0 link.springer.com
M Valik, B Dolensky, H Petříčková… - Collection of …, 2002 - cccc.uochb.cas.cz
Synthetic strategy for novel multiple Tröger's base derivatives is presented. Compounds were prepared in three steps: o-nitrobenzoylation of benzene-1,2- and -1,3-diamines 3 followed …
Number of citations: 31 cccc.uochb.cas.cz

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